(Z)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide
Description
Properties
IUPAC Name |
(Z)-N-[2-[2-(2-methoxyethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-26-10-9-20-18(25)11-23-19(15-12-27-13-16(15)22-23)21-17(24)8-7-14-5-3-2-4-6-14/h2-8H,9-13H2,1H3,(H,20,25)(H,21,24)/b8-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXWJNCSTSLMHP-FPLPWBNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)/C=C\C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, aldehydes, and acylating agents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino and phenylacrylamide groups
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
Biology and Medicine
In biological and medicinal research, (Z)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development .
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability. It may also find applications in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of (Z)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogs include derivatives of thienopyrazole and acrylamide-containing molecules. Below is a comparative analysis based on substituent variations and chemoinformatic similarity metrics:
Key Findings
Substituent Impact: The 2-methoxyethylamino group in the target compound enhances solubility compared to alkyl chains in Analog 1, as methoxy groups reduce hydrophobicity . The (Z)-acrylamide configuration may confer distinct binding selectivity vs. the (E)-isomer in Analog 2, as stereochemistry alters molecular topology .
Similarity Metrics: The low Tanimoto coefficient (0.18) with Methylofuran (MFR-a) highlights divergent applications: the target compound’s synthetic scaffold vs. MFR-a’s natural cofactor role . Higher similarity to Analog 1 (0.72) suggests shared thienopyrazole-mediated mechanisms, though activity differences arise from substituent variations .
Functional Divergence :
- Unlike Methylofuran, which participates in one-carbon metabolism, the target compound’s acrylamide group is associated with covalent enzyme inhibition (e.g., kinase targeting) .
Biological Activity
(Z)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide is a complex organic compound with significant potential in medicinal chemistry. Its structural features include a thieno[3,4-c]pyrazole moiety and a phenylacrylamide unit, which contribute to its biological activities. This article reviews its biological activity, focusing on anti-inflammatory and anticancer properties, supported by data tables and relevant case studies.
The molecular formula of the compound is C23H21N4O2S, with a molecular weight of 436.51 g/mol. The compound's unique structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies.
| Property | Value |
|---|---|
| Molecular Formula | C23H21N4O2S |
| Molecular Weight | 436.51 g/mol |
| Purity | ≥95% |
Anti-inflammatory Properties
Research indicates that thieno[3,4-c]pyrazole derivatives exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. In vitro studies have shown that compounds similar to (Z)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide significantly reduce levels of TNF-alpha and IL-6 in activated macrophages.
Case Study:
A study published in 2020 evaluated a related thieno[3,4-c]pyrazole compound in an animal model of rheumatoid arthritis. The results demonstrated a reduction in paw swelling and histological evidence of inflammation compared to controls, suggesting potential therapeutic applications for inflammatory diseases .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies focusing on its effects on different cancer cell lines. Notably, it has shown promising results against breast cancer cells (MCF-7) and lung cancer cells (A549).
Research Findings:
- Cell Proliferation Inhibition: In vitro assays revealed that (Z)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide inhibited cell proliferation in MCF-7 cells with an IC50 value of 12 µM .
- Mechanism of Action: Molecular docking studies suggest that the compound interacts with estrogen receptors (ER), leading to apoptosis in ER-positive breast cancer cells. This interaction may involve the modulation of signaling pathways associated with cell survival and proliferation .
Table: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12 | ER modulation |
| A549 | 15 | Apoptosis induction |
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of (Z)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide?
The synthesis typically involves multi-step organic reactions, including substitution, reduction, and condensation steps. For example, substitution reactions under alkaline conditions (e.g., using 2-pyridinemethanol analogs) can generate intermediates, followed by iron powder reduction under acidic conditions to form aniline derivatives. Condensation with acrylamide derivatives using coupling agents like EDC or DCC is critical for final product formation . Flow chemistry approaches (e.g., Omura-Sharma-Swern oxidation) may enhance reproducibility and yield by enabling precise control of reaction parameters .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the Z-configuration and substituent positions. For instance, ¹H NMR can identify methoxyethyl proton signals (δ 3.2–3.5 ppm) and phenylacrylamide aromatic resonances (δ 7.2–7.8 ppm). Infrared (IR) spectroscopy verifies key functional groups, such as the amide C=O stretch (~1650 cm⁻¹) and thienopyrazole ring vibrations (~1550 cm⁻¹). Discrepancies in spectral data (e.g., split peaks in NMR) may arise from tautomerism or solvent effects, requiring variable-temperature NMR or deuterated solvent trials .
Q. What solvent systems are optimal for solubility and stability studies of this compound?
Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are preferred due to the compound’s amphiphilic nature (hydrophobic phenyl groups and hydrophilic methoxyethylamide). Stability tests under varying pH (4–9) and temperature (4–25°C) should be conducted, with degradation monitored via HPLC. Evidence from analogous compounds suggests that acidic conditions may hydrolyze the amide bond, necessitating neutral buffer systems for long-term storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data arising from dynamic molecular behavior?
Dynamic processes like keto-enol tautomerism or conformational isomerism can cause split NMR peaks or inconsistent IR bands. To address this:
- Perform 2D NMR (e.g., COSY, NOESY) to map proton-proton correlations and confirm spatial arrangements .
- Use density functional theory (DFT) simulations to predict stable tautomers and compare computed spectra with experimental data .
- Conduct variable-temperature NMR to slow exchange processes and isolate individual conformers .
Q. What strategies optimize reaction yields in large-scale synthesis while minimizing byproducts?
- Design of Experiments (DoE): Apply factorial designs to identify critical parameters (e.g., temperature, catalyst loading). For example, a central composite design can optimize the condensation step by balancing reactant stoichiometry and solvent polarity .
- Continuous-flow reactors: Utilize microreactors to enhance heat/mass transfer, reducing side reactions like dimerization or oxidation .
- In-line analytics: Integrate real-time UV-Vis or FTIR monitoring to detect intermediates and adjust conditions dynamically .
Q. How can computational modeling predict the compound’s biological activity and binding mechanisms?
- Molecular docking: Simulate interactions with target proteins (e.g., kinases) using software like AutoDock Vina. Focus on the acrylamide moiety’s electrophilic reactivity and the thienopyrazole ring’s π-π stacking potential.
- Molecular dynamics (MD): Assess binding stability over time (e.g., 100 ns simulations) to identify critical hydrogen bonds or hydrophobic interactions.
- QSAR models: Corrogate structural features (e.g., logP, polar surface area) with in vitro activity data to guide derivative design .
Q. What green chemistry approaches reduce environmental impact during synthesis?
- Solvent selection: Replace DMF with cyclopentyl methyl ether (CPME) or ethyl acetate, which have lower ecotoxicity .
- Catalysis: Employ immobilized enzymes or recyclable heterogeneous catalysts (e.g., silica-supported palladium) for reduction steps.
- Waste minimization: Use membrane filtration or aqueous biphasic systems to recover unreacted starting materials .
Data Contradiction and Validation
Q. How should researchers address discrepancies between theoretical and experimental spectral data?
- Revisiting synthetic routes: Confirm the absence of regioisomers or stereochemical impurities via LC-MS.
- Cross-validation: Compare data with structurally similar compounds (e.g., thieno[3,4-c]pyrazole derivatives) to identify systematic errors .
- Collaborative analysis: Share raw spectral data with computational chemists to refine simulation parameters (e.g., solvent model in DFT) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
